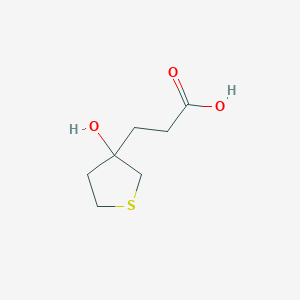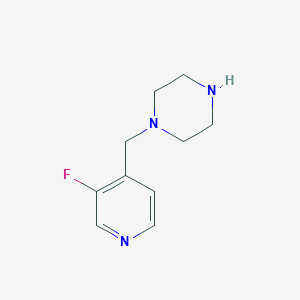
1-((3-Fluoropyridin-4-yl)methyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-Fluoropyridin-4-yl)methyl)piperazine is a chemical compound with the molecular formula C10H14FN3 It is a derivative of piperazine, a heterocyclic organic compound, and contains a fluoropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Fluoropyridin-4-yl)methyl)piperazine typically involves the reaction of 3-fluoropyridine with piperazine. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 1-((3-Fluoropyridin-4-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
1-((3-Fluoropyridin-4-yl)methyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Material Science: It is explored for its use in the development of novel materials with specific electronic properties.
作用机制
The mechanism of action of 1-((3-Fluoropyridin-4-yl)methyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The fluoropyridine moiety enhances its binding affinity and selectivity towards these targets, influencing various biological pathways.
相似化合物的比较
- 1-((3-Chloropyridin-4-yl)methyl)piperazine
- 1-((3-Bromopyridin-4-yl)methyl)piperazine
- 1-((3-Methylpyridin-4-yl)methyl)piperazine
Uniqueness: 1-((3-Fluoropyridin-4-yl)methyl)piperazine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold in drug design and other applications.
属性
分子式 |
C10H14FN3 |
|---|---|
分子量 |
195.24 g/mol |
IUPAC 名称 |
1-[(3-fluoropyridin-4-yl)methyl]piperazine |
InChI |
InChI=1S/C10H14FN3/c11-10-7-13-2-1-9(10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2 |
InChI 键 |
JLOFICCUBGKGLP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CC2=C(C=NC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13534041.png)
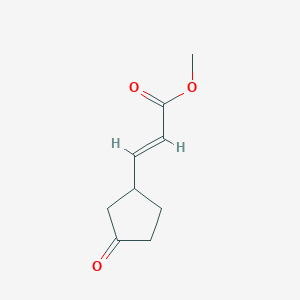
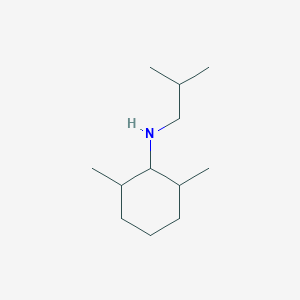
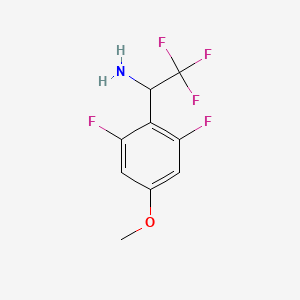
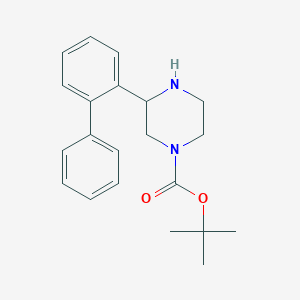
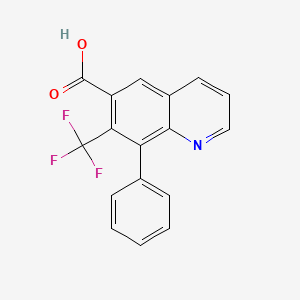
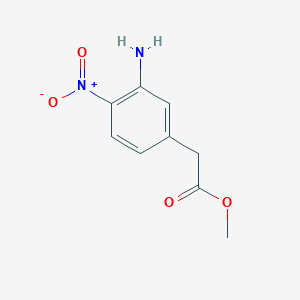

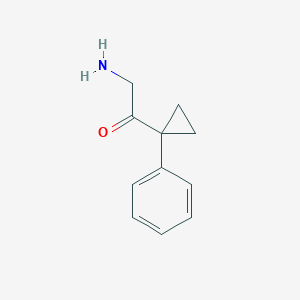

![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13534080.png)
![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
![2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid](/img/structure/B13534087.png)
